molecular formula C11H18O9 B1263019 6-tuliposide B

6-tuliposide B

Cat. No. B1263019
M. Wt: 294.25 g/mol
InChI Key: FMHJNIRDGYFPEC-CHICSPHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tuliposide B is a 6-O-acyl-D-glucose in which the 6-acyl group is specified as (3S)-3,4-dihydroxy-2-methylidenebutanoyl. A secondary metabolite with potent antibacterial activity, occurring specifically in tulip anthers. It has a role as a plant metabolite, an antibacterial agent and an antifungal agent. It is a 6-O-acyl-D-glucose and an enoate ester. It derives from a D-glucopyranose.

Scientific Research Applications

Antibacterial Properties

6-Tuliposide B, found specifically in tulip anthers, exhibits potent antibacterial activity. Its molecular target and action mechanism are linked to a similarity with cnicin, suggesting that bacterial MurA might be a primary target. A study analyzing structure-activity relationships (SAR) with 6-tuliposide B analogues highlighted that compounds with 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moieties demonstrate significant antibacterial activity (Shigetomi et al., 2010).

Synthesis and Enzymatic Processes

The total synthesis of 6-tuliposide B, an antimicrobial compound from tulip, has been achieved, providing insights into chemical processes behind its production (Shigetomi et al., 2008). Moreover, the enzymatic synthesis of 1-tuliposide A from 6-tuliposide B via tuliposide-converting enzymes (TCEs) has been established, offering an efficient way to access this compound (Nomura et al., 2018).

Molecular Diversity in Conversion Enzymes

Research has identified various isozymes of tuliposide B-converting enzyme (TCEB) in tulip, indicating a complex enzymatic system for converting 6-tuliposide B into the antibacterial lactone, tulipalin B. These isozymes are specific to different tissues, such as tulip pollen and roots, demonstrating the plant's sophisticated use of these enzymes (Nomura et al., 2018).

Antimicrobial Tuliposide B Production in Anthers

6-Tuliposide B is produced in a tissue- and stage-specific manner within tulip anthers. This production is not related to pollen fertility and occurs for a limited period before flowering, suggesting a defense strategy to protect pollens from bacterial contamination (Shoji et al., 2005).

Environmental Process for Preparation of Antimicrobial Compounds

An environmentally friendly process has been developed for preparing the antimicrobial compound tulipalin B from tulip biomass using a one-step enzyme reaction. This method avoids the use of petroleum-derived solvents, offering a sustainable approach to harnessing tulipalin B's antibacterial properties (Nomura et al., 2015).

properties

Product Name

6-tuliposide B

Molecular Formula

C11H18O9

Molecular Weight

294.25 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (3S)-3,4-dihydroxy-2-methylidenebutanoate

InChI

InChI=1S/C11H18O9/c1-4(5(13)2-12)10(17)19-3-6-7(14)8(15)9(16)11(18)20-6/h5-9,11-16,18H,1-3H2/t5-,6-,7-,8+,9-,11?/m1/s1

InChI Key

FMHJNIRDGYFPEC-CHICSPHLSA-N

Isomeric SMILES

C=C([C@@H](CO)O)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C=C(C(CO)O)C(=O)OCC1C(C(C(C(O1)O)O)O)O

synonyms

6-tuliposide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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